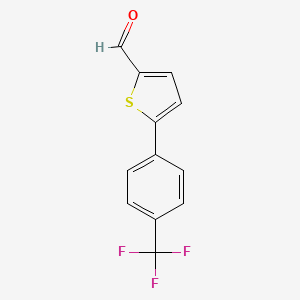

5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3OS/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUULOHHLGLJHED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405455 | |

| Record name | 5-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343604-31-9 | |

| Record name | 5-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-(4-(trifluoromethyl)phenyl)thiophene-2-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. We present an in-depth analysis of the Suzuki-Miyaura cross-coupling reaction as the primary and most efficient synthetic route. This document details the reaction mechanism, provides a field-proven, step-by-step experimental protocol, and discusses the critical rationale behind reagent and condition selection. Furthermore, an alternative synthetic strategy, the Stille cross-coupling, is briefly explored. Characterization data for the target compound are summarized, and troubleshooting advice is offered to address common synthetic challenges. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for the preparation of this valuable molecular scaffold.

Introduction: Significance of the Target Molecule

Substituted thiophene derivatives are a cornerstone of modern medicinal chemistry and materials science.[1][2] The thiophene ring is considered a bioisostere of the phenyl ring and is present in numerous FDA-approved drugs, contributing to favorable pharmacokinetic profiles due to its inherent lipophilicity and ability to engage in various intermolecular interactions.[2] The target molecule, this compound, combines three key pharmacophores:

-

Thiophene-2-carbaldehyde: A versatile synthetic handle for constructing more complex molecules such as imines, oximes, and alcohols, and a known structural motif in compounds with antibacterial and anti-urease activities.[3][4]

-

Aryl-Aryl Linkage: The biaryl structure is a privileged scaffold in drug discovery.

-

Trifluoromethylphenyl Group: The -CF₃ group is a powerful modulator of physicochemical properties. It enhances metabolic stability by blocking potential sites of oxidation, increases lipophilicity to improve membrane permeability, and can significantly alter receptor binding affinity through electronic effects.

Given these features, this compound serves as a critical building block for synthesizing novel therapeutic agents, particularly in oncology and infectious diseases, as well as for developing advanced organic electronic materials.[5]

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing the target molecule is the formation of the carbon-carbon bond between the C5 position of the thiophene ring and the C1 position of the trifluoromethylphenyl ring. A retrosynthetic disconnection at this bond points directly to palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for C-C bond formation.[4]

Two principal strategies emerge:

-

Suzuki-Miyaura Coupling: Reacting a thiophene boronic acid (or ester) derivative with a halogenated benzotrifluoride.

-

Stille Coupling: Reacting a stannylated thiophene derivative with a halogenated benzotrifluoride.

This guide will focus on the Suzuki-Miyaura reaction due to the generally lower toxicity and greater commercial availability of boronic acid reagents compared to organostannanes.

Primary Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The recommended synthetic approach involves the palladium-catalyzed coupling of 5-formylthiophene-2-boronic acid with 1-bromo-4-(trifluoromethyl)benzene.

Principle & Mechanism

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that couples an organoboron compound with an organohalide. The reaction is catalyzed by a Palladium(0) complex and requires a base to facilitate the transmetalation step. The generally accepted catalytic cycle proceeds through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.

Sources

- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 5-(4-Fluorophenyl)thiophene-2-carbaldehyde | 249504-38-9 [smolecule.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-(trifluoromethyl)phenyl)thiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, thiophene-based scaffolds are of paramount importance. Their unique electronic properties and versatile reactivity make them privileged structures in the design of novel therapeutic agents and functional organic materials. This guide focuses on a specific, yet highly significant derivative: 5-(4-(trifluoromethyl)phenyl)thiophene-2-carbaldehyde. The introduction of the trifluoromethylphenyl group imparts distinct electronic characteristics and lipophilicity, making this molecule a compelling candidate for investigation in drug discovery programs, particularly in the development of kinase inhibitors and modulators of other biological targets.

This document provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to be a practical resource for researchers, offering not just established data points, but also the underlying scientific principles and detailed experimental protocols for the validation and further exploration of this compound's characteristics. The methodologies described herein are grounded in established laboratory practices, ensuring reliability and reproducibility.

Molecular Structure and Core Chemical Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. Here, we delineate the fundamental properties of this compound.

Structural and Molecular Formula

-

IUPAC Name: 5-[4-(Trifluoromethyl)phenyl]-2-thiophenecarbaldehyde

-

CAS Number: 343604-31-9[1]

-

Molecular Formula: C₁₂H₇F₃OS

-

Molecular Weight: 256.25 g/mol [1]

-

Canonical SMILES: C1=CC(=CC=C1C2=CC=C(S2)C=O)C(F)(F)F

-

InChI Key: HUULOHHLGLJHED-UHFFFAOYSA-N[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₇F₃OS | - |

| Molecular Weight | 256.25 g/mol | [1] |

| CAS Number | 343604-31-9 | [1] |

| Appearance | White to off-white powder | Inferred from typical appearance of similar aromatic aldehydes. |

| Melting Point | Estimated 90-100 °C | Based on the melting point of 5-phenylthiophene-2-carboxaldehyde (92-95 °C). |

| Boiling Point | > 300 °C (decomposes) | Estimated based on the high molecular weight and aromatic nature. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate); sparingly soluble in alcohols; insoluble in water. | Based on the nonpolar nature of the molecule. |

Synthesis and Purification: A Reliable Pathway

The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and excellent functional group tolerance, making it a cornerstone of modern organic synthesis. A general and reliable protocol is detailed below.

Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes the coupling of 5-bromothiophene-2-carbaldehyde with 4-(trifluoromethyl)phenylboronic acid.

Materials:

-

5-Bromothiophene-2-carbaldehyde

-

4-(Trifluoromethyl)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask, add 5-bromothiophene-2-carbaldehyde (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask via syringe. The reaction mixture should be a suspension.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial for maintaining catalytic activity.

-

Ligand: Triphenylphosphine is a common and effective ligand for Suzuki couplings, stabilizing the palladium catalyst and facilitating the catalytic cycle.

-

Base: Potassium carbonate is a mild and effective base for activating the boronic acid.

-

Solvent System: The mixture of dioxane and water provides a suitable medium for dissolving both the organic substrates and the inorganic base, facilitating the reaction.

Caption: Suzuki-Miyaura Synthesis Workflow.

Spectroscopic and Chromatographic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic and chromatographic profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

¹H NMR (400 MHz, CDCl₃):

-

δ ~9.9 ppm (s, 1H): Aldehydic proton (CHO).

-

δ ~7.8 ppm (d, J ≈ 8.0 Hz, 2H): Aromatic protons on the trifluoromethylphenyl ring ortho to the thiophene ring.

-

δ ~7.7 ppm (d, J ≈ 4.0 Hz, 1H): Thiophene proton adjacent to the aldehyde.

-

δ ~7.6 ppm (d, J ≈ 8.0 Hz, 2H): Aromatic protons on the trifluoromethylphenyl ring meta to the thiophene ring.

-

δ ~7.4 ppm (d, J ≈ 4.0 Hz, 1H): Thiophene proton adjacent to the trifluoromethylphenyl ring.

¹³C NMR (101 MHz, CDCl₃):

-

δ ~183 ppm: Aldehydic carbon (C=O).

-

δ ~150-155 ppm: Quaternary thiophene carbon attached to the phenyl ring.

-

δ ~140-145 ppm: Quaternary thiophene carbon attached to the aldehyde.

-

δ ~135-140 ppm: Quaternary phenyl carbon attached to the thiophene ring.

-

δ ~130-135 ppm (q, J ≈ 33 Hz): Quaternary phenyl carbon attached to the CF₃ group.

-

δ ~125-130 ppm: Phenyl carbons ortho and meta to the thiophene ring and thiophene carbons.

-

δ ~124 ppm (q, J ≈ 272 Hz): Trifluoromethyl carbon (CF₃).

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Processing: Fourier transform the raw data, phase the spectrum, and integrate the peaks in the ¹H NMR spectrum. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Caption: NMR Analysis Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands (KBr pellet or thin film):

-

~3100 cm⁻¹: C-H stretching of the aromatic and thiophene rings.

-

~2850 and ~2750 cm⁻¹: C-H stretching of the aldehyde group (Fermi resonance doublet).

-

~1670 cm⁻¹: Strong C=O stretching of the conjugated aldehyde. The C=O stretching vibration in thiophene-2-carbaldehyde is observed at 1665 cm⁻¹.

-

~1600, ~1580, ~1450 cm⁻¹: C=C stretching vibrations of the aromatic and thiophene rings.

-

~1320 cm⁻¹: Strong C-F stretching of the trifluoromethyl group.

-

~1100-1200 cm⁻¹: Additional C-F stretching bands.

-

~830 cm⁻¹: C-H out-of-plane bending for the 1,4-disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 256, corresponding to the molecular weight of the compound.

-

Major Fragments:

-

m/z = 255 ([M-H]⁺), loss of the aldehydic hydrogen.

-

m/z = 227 ([M-CHO]⁺), loss of the formyl group.

-

m/z = 187 ([M-CF₃]⁺), loss of the trifluoromethyl group.

-

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a valuable building block in drug discovery.

-

Kinase Inhibition: The trifluoromethylphenyl group is a common feature in many kinase inhibitors, where it can occupy hydrophobic pockets in the ATP-binding site. The thiophene-2-carbaldehyde moiety can be further elaborated to introduce hydrogen bond donors and acceptors to interact with the hinge region of kinases.

-

Antimicrobial and Anticancer Agents: Arylthiophene derivatives have shown a wide range of biological activities, including antibacterial and anticancer properties. The aldehyde functionality serves as a versatile handle for the synthesis of Schiff bases, hydrazones, and other derivatives with potential therapeutic applications.

-

Molecular Probes: The aldehyde group can be used to covalently label proteins or to develop fluorescent probes for biological imaging.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and characterization of this compound. The information and protocols presented herein are intended to serve as a valuable resource for researchers working with this compound. The unique combination of a thiophene core, a reactive aldehyde, and an electron-withdrawing trifluoromethylphenyl group makes this molecule a highly attractive scaffold for the development of new chemical entities with diverse applications in medicine and materials science.

References

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Retrieved from [Link]

-

FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... (n.d.). ResearchGate. Retrieved from [Link]

-

Thiophene-2-carboxaldehyde. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link].

-

2-Thiophenecarboxaldehyde | C5H4OS. (n.d.). PubChem. Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

(PDF) Vibrational spectroscopic investigations of 5-(4-fluor-phenyl)-furan-2 carbaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

-

How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester. Retrieved from [Link]

-

(PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (n.d.). ResearchGate. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

-

Solubility of Organic Compounds. (n.d.). Chem LibreTexts. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

-

Thiophene-2-carbaldehyde | Solubility of Things. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-(4-(trifluoromethyl)phenyl)thiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-(trifluoromethyl)phenyl)thiophene-2-carbaldehyde, with the CAS Number 343604-31-9 , is a key heterocyclic building block in the landscape of medicinal chemistry and materials science.[1] Its structure, which marries a thiophene-2-carbaldehyde core with a trifluoromethyl-substituted phenyl ring, offers a unique combination of physicochemical properties that are highly sought after in the design of novel therapeutic agents and functional organic materials. The thiophene moiety is a well-established pharmacophore, known to impart a range of biological activities, while the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[2]

This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its potential applications, with a particular focus on insights relevant to drug discovery and development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. Below is a summary of the key characteristics of this compound.

| Property | Value |

| CAS Number | 343604-31-9 |

| Molecular Formula | C₁₂H₇F₃OS |

| Molecular Weight | 256.25 g/mol |

| Appearance | Expected to be a solid, likely a powder. |

| Purity | Commercially available at ≥95% |

| Storage | Store at room temperature in a dry, well-ventilated place. |

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the thiophene and phenyl rings, as well as a characteristic downfield signal for the aldehyde proton.

-

Aldehyde Proton (-CHO): A singlet peak is anticipated in the region of δ 9.5-10.5 ppm. For the parent thiophene-2-carbaldehyde, this proton appears at δ 9.95 ppm.[3]

-

Thiophene Protons: Two doublet signals are expected for the protons on the thiophene ring, likely in the range of δ 7.0-8.0 ppm.

-

Phenyl Protons: The protons on the 4-(trifluoromethyl)phenyl ring will likely appear as two doublets in the aromatic region (δ 7.5-8.0 ppm), characteristic of a para-substituted benzene ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Aldehyde Carbonyl Carbon: A signal in the downfield region, typically around δ 180-195 ppm.

-

Aromatic Carbons: A series of signals in the δ 120-150 ppm range corresponding to the carbons of the thiophene and phenyl rings. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

-

Trifluoromethyl Carbon: A quartet signal further downfield, characteristic of a CF₃ group.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) is expected at m/z 256. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and potentially the trifluoromethyl group (-CF₃).

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1670-1700 cm⁻¹. For thiophene-2-carbaldehyde, this peak is observed at 1665 cm⁻¹.[4]

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C-F Stretch: Strong absorptions in the region of 1000-1350 cm⁻¹.

-

Thiophene Ring Vibrations: Characteristic peaks in the fingerprint region.[5]

Synthesis of this compound

The most logical and widely employed synthetic route to aryl-substituted thiophenes is the Suzuki-Miyaura cross-coupling reaction .[6] This palladium-catalyzed reaction provides a versatile and efficient method for the formation of carbon-carbon bonds between a halide (or triflate) and a boronic acid or ester.

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned through the coupling of 5-bromo-2-thiophenecarboxaldehyde with 4-(trifluoromethyl)phenylboronic acid .

Caption: Proposed synthesis of the target compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Adapted from established procedures for similar compounds)

This protocol is a guideline based on established methods for Suzuki-Miyaura couplings of bromo-thiophenes. Optimization of reaction conditions may be necessary to achieve the highest yields.

Materials:

-

5-Bromo-2-thiophenecarboxaldehyde

-

4-(Trifluoromethyl)phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄))

-

Solvent system (e.g., Toluene/Water 4:1 or 1,4-Dioxane/Water 4:1)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-thiophenecarboxaldehyde (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.1-1.5 eq), and the chosen base (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 4:1 toluene/water). Finally, add the palladium catalyst (typically 2-5 mol%).

-

Reaction: Heat the reaction mixture to a reflux temperature (typically 80-100 °C) and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a compound of significant interest for medicinal chemists.

-

Scaffold for Biologically Active Molecules: The thiophene ring is a core component of numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[7] The aldehyde functionality serves as a versatile chemical handle for further synthetic modifications, allowing for the construction of diverse compound libraries for high-throughput screening.

-

Modulation of Physicochemical Properties: The trifluoromethyl group is a key bioisostere for a methyl group and can significantly impact a molecule's properties. It is known to increase lipophilicity, which can enhance membrane permeability and oral bioavailability. Furthermore, the strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of the aromatic system, potentially influencing receptor binding interactions.

-

Potential Biological Activities: Aryl-thiophene-2-carbaldehyde derivatives have demonstrated a range of biological activities, including:

-

Antibacterial activity: Some analogs have shown promising activity against both Gram-positive and Gram-negative bacteria.[8]

-

Anti-urease activity: Inhibition of the urease enzyme is a target for the treatment of infections caused by Helicobacter pylori.[2]

-

Nitric Oxide (NO) Scavenging: This activity is relevant to the development of anti-inflammatory agents.[2]

-

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following general guidelines for related aryl aldehydes should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science. Its synthesis can be reliably achieved through well-established methods such as the Suzuki-Miyaura cross-coupling. The combination of the biologically relevant thiophene core and the property-enhancing trifluoromethyl group makes this compound a promising starting point for the development of new therapeutic agents and functional materials. Further research into the biological activities of derivatives of this compound is warranted and holds the potential for significant discoveries.

References

- Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Inform

-

FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... ResearchGate. Available at: [Link].

- Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. Organic & Biomolecular Chemistry.

- SAFETY DATA SHEET: Thiophene-3-carboxaldehyde. Fisher Scientific.

- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evalu

-

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde | C23H17NOS | CID 18458010. PubChem. Available at: [Link].

- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evalu

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.

-

MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem LLP. Available at: [Link].

- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal. 2014.

- Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research.

-

2-THIOPHENECARBOXYALDEHYDE For synthesis MSDS. Loba Chemie. Available at: [Link].

- Electronic Supplementary Inform

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances.

- The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section.

- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics.

- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry.

- This journal is © The Royal Society of Chemistry 2017 - Supporting Inform

-

1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... ResearchGate. Available at: [Link].

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics.

- This journal is © The Royal Society of Chemistry 2015. The Royal Society of Chemistry.

Sources

- 1. 343604-31-9|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. iosrjournals.org [iosrjournals.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. rsc.org [rsc.org]

- 8. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Structure Elucidation of 5-(4-(trifluoromethyl)phenyl)thiophene-2-carbaldehyde

Preamble: The Imperative of Unambiguous Structural Verification

In the landscape of modern chemical research and pharmaceutical development, the absolute and unequivocal determination of a molecule's structure is the bedrock upon which all subsequent investigation is built. The biological activity, pharmacokinetic profile, and toxicological properties of a compound are intrinsically linked to its precise three-dimensional architecture. This guide presents a comprehensive, multi-technique approach to the structure elucidation of 5-(4-(trifluoromethyl)phenyl)thiophene-2-carbaldehyde, a molecule of interest due to its prevalence as a building block in medicinal chemistry. Our methodology eschews a rigid template, instead embracing a logical, problem-solving workflow that mirrors the process in a contemporary analytical laboratory. We will demonstrate how a synergistic application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques provides a self-validating system for structural confirmation, grounded in authoritative scientific principles.

Initial Assessment and Molecular Blueprint

Before embarking on instrumental analysis, a foundational understanding of the target molecule is essential. The proposed structure consists of three key motifs: a central thiophene ring, substituted at the 2-position with a carbaldehyde group and at the 5-position with a 4-(trifluoromethyl)phenyl moiety.

-

Molecular Formula : C₁₂H₇F₃OS[1]

-

Molecular Weight : 256.25 g/mol

-

Key Structural Features :

-

Aromatic Aldehyde : This functionality is expected to be highly conspicuous in both IR and NMR spectra.

-

2,5-Disubstituted Thiophene : A heteroaromatic system whose proton and carbon signals provide a clear map of substitution patterns.

-

1,4-Disubstituted Phenyl Ring : A classic "para" substitution pattern that gives rise to characteristic NMR signals.

-

Trifluoromethyl Group : A strongly electron-withdrawing group and a unique NMR handle via ¹⁹F spectroscopy.

-

A plausible synthetic route for this molecule involves a Suzuki-Miyaura cross-coupling reaction, which could couple a boronic acid/ester derivative of trifluoromethylbenzene with a halogenated thiophene-2-carbaldehyde.[2][3][4] This context is vital for anticipating potential impurities, such as starting materials or homo-coupled byproducts.

The Integrated Spectroscopic Workflow

The core of structure elucidation lies not in a single technique, but in the convergent validation from multiple orthogonal methods. Our workflow is designed to first establish the molecular formula and identify functional groups, then to piece together the carbon-hydrogen framework, and finally to connect all fragments into the definitive structure.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Elemental Composition

Trustworthiness: The first step in any structural analysis is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is a powerful constraint on the possible elemental compositions.

Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

-

Sample Preparation : Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument : Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode : Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Acquisition : Acquire data in full scan mode over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Analysis : Identify the most abundant ion in the spectrum and use the instrument's software to calculate the elemental composition based on its exact mass.

Expected Data & Interpretation The HRMS data will yield an exact mass for the [M+H]⁺ ion that corresponds uniquely to the molecular formula C₁₂H₈F₃OS⁺. Electron Ionization (EI) can also be used, which provides a fragment-rich spectrum useful for library matching and substructure identification, though the molecular ion may be weak or absent.[5]

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₂H₇F₃OS | Consistent with proposed structure. |

| Calculated Exact Mass [M] | 256.0170 | Sum of most abundant isotopes. |

| Observed HRMS [M+H]⁺ | 257.0248 ± 0.0013 | Confirms elemental composition. |

Fragmentation Analysis: Under harsher ionization conditions (like EI) or tandem MS (MS/MS), predictable fragmentation occurs. Key fragmentation pathways would involve the loss of the formyl radical (•CHO) or cleavage of the bond between the phenyl and thiophene rings, providing further confidence in the gross connectivity.[6][7]

Infrared Spectroscopy: A Rapid Scan for Functional Groups

Expertise: IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence or absence of key functional groups. For this molecule, the aldehyde C=O and C-H stretches, as well as the C-F bonds of the trifluoromethyl group, are primary targets.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation : Place a small amount of the solid powder directly onto the ATR crystal.

-

Background : Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum : Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Analysis : Identify characteristic absorption bands and assign them to specific functional group vibrations.

Expected Data & Interpretation The IR spectrum serves as a quick and effective confirmation of the primary functional groups. The conjugation of the aldehyde with the thiophene ring is expected to lower the C=O stretching frequency compared to a simple aliphatic aldehyde.[8][9]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Confirms presence of aryl and thienyl protons. |

| ~2830 & ~2730 | Weak | Aldehyde C-H Stretch | A highly diagnostic pair of peaks for the aldehyde C-H.[10] |

| ~1675-1660 | Strong | Conjugated C=O Stretch | Confirms the aldehyde carbonyl group.[11] |

| ~1600, ~1480 | Medium | Aromatic C=C Stretch | Supports the presence of the phenyl and thiophene rings. |

| ~1325 | Strong | C-F Symmetric Stretch | Strong evidence for the -CF₃ group. |

| ~1170, ~1130 | Strong | C-F Asymmetric Stretch | Further confirmation of the -CF₃ group. |

Nuclear Magnetic Resonance: Assembling the Molecular Jigsaw

Authoritative Grounding: NMR spectroscopy is the cornerstone of structure elucidation for organic molecules.[12] Through a combination of 1D and 2D experiments, we can map out the entire carbon-hydrogen framework, confirm connectivity, and finalize the structure.[13]

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation : Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

1D Spectra : Acquire ¹H, ¹³C{¹H}, DEPT-135, and ¹⁹F spectra.

-

2D Spectra : Acquire gCOSY, gHSQC, and gHMBC experiments. Optimize acquisition and processing parameters for each experiment.

¹H NMR: Proton Inventory

The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative numbers), and their coupling patterns (neighboring protons).

Expected Data & Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.95 | Singlet (s) | 1H | H-6 (Aldehyde) | Deshielded by the electronegative oxygen and magnetic anisotropy of the C=O bond.[3] |

| ~7.80 | Doublet (d) | 1H | H-3 (Thiophene) | Adjacent to the electron-withdrawing aldehyde group. Coupled to H-4. |

| ~7.75 | Doublet (d) | 2H | H-8, H-8' (Phenyl) | Protons on the phenyl ring adjacent to the electron-withdrawing CF₃ group. Part of an AA'BB' system. |

| ~7.70 | Doublet (d) | 2H | H-9, H-9' (Phenyl) | Protons on the phenyl ring adjacent to the thiophene ring. Part of an AA'BB' system. |

| ~7.40 | Doublet (d) | 1H | H-4 (Thiophene) | Coupled to H-3. The coupling constant (³JHH) should be ~3.5-4.0 Hz, typical for thiophene. |

¹³C NMR & DEPT: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms, while DEPT experiments differentiate between CH, CH₂, and CH₃ groups.

Expected Data & Interpretation

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~182.5 | Absent | C-6 (Aldehyde C=O) | Typical chemical shift for an aldehyde carbonyl carbon. |

| ~148.0 | Absent | C-5 (Thiophene) | Quaternary carbon attached to the phenyl ring. |

| ~144.5 | Absent | C-2 (Thiophene) | Quaternary carbon attached to the aldehyde group. |

| ~138.0 | Positive (CH) | C-3 (Thiophene) | Aromatic CH adjacent to the aldehyde-bearing carbon. |

| ~135.0 | Absent | C-7 (Phenyl) | Quaternary carbon attached to the thiophene ring. |

| ~131.5 (q) | Absent | C-10 (Phenyl-CF₃) | Quaternary carbon attached to the CF₃ group; appears as a quartet due to ¹JCF coupling. |

| ~126.5 | Positive (CH) | C-8, C-8' (Phenyl) | Phenyl CH carbons. |

| ~126.0 (q) | Positive (CH) | C-9, C-9' (Phenyl) | Phenyl CH carbons; may show small quartet splitting from long-range C-F coupling. |

| ~124.0 (q) | Absent | C-11 (CF₃) | The trifluoromethyl carbon itself, seen as a large quartet due to ¹JCF coupling. |

2D NMR: Connecting the Pieces

2D NMR experiments are crucial for assembling the fragments identified in 1D spectra into a coherent molecular structure.[14][15]

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[16][17]

-

Key Correlation : A cross-peak will be observed between the two thiophene protons (H-3 and H-4), confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹JCH).

-

Key Correlations :

-

H-3 will correlate with C-3.

-

H-4 will correlate with C-4.

-

H-8/8' will correlate with C-8/8'.

-

H-9/9' will correlate with C-9/9'. This provides unambiguous assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for piecing together the molecular skeleton by showing 2- and 3-bond correlations between protons and carbons.[18]

Caption: Key HMBC correlations confirming the molecular framework.

-

Aldehyde Proton (H-6) : Will show correlations to the adjacent quaternary carbon C-2 and the protonated carbon C-3. This definitively places the aldehyde at the 2-position.

-

Thiophene Proton (H-3) : Will correlate to C-2, C-4, and C-5, linking it to both sides of the thiophene ring.

-

Thiophene Proton (H-4) : Will correlate to C-2, C-3, and C-5, providing redundant confirmation of the ring structure.

-

Phenyl Protons (H-9/9') : Will show a crucial correlation to the thiophene carbon C-5, unambiguously connecting the two ring systems.

Conclusion: Convergent and Unambiguous Structure Verification

The structure of this compound is unequivocally confirmed through the synergistic application of modern spectroscopic techniques. HRMS establishes the precise elemental formula. FT-IR confirms the presence of the key aldehyde, aromatic, and trifluoromethyl functionalities. Finally, a comprehensive suite of 1D and 2D NMR experiments provides a complete and unambiguous map of the molecular framework. The long-range HMBC correlations, in particular, serve as the final, self-validating proof that links all structural fragments into the single, correct isomer. This rigorous, multi-faceted approach ensures the highest degree of scientific integrity, providing a solid foundation for any further research or development involving this compound.

References

-

Ullah, H., et al. (2013). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... ResearchGate. [Link]

-

Wikipedia. (2022). Thiophene-2-carboxaldehyde. Wikipedia. [Link]

-

All about chemistry. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. YouTube. [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]

-

OChem Tutorials. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

-

Michigan State University Department of Chemistry. (n.d.). IR: aldehydes. MSU Chemistry. [Link]

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]

-

Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. [Link]

-

Kim, C., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43(11), 1119-1133. [Link]

-

Chen, S. T., & Wang, K. T. (2000). Regioselective synthesis and electron impact mass spectral fragmentation differentiation of 2- or 3-isopropylthio, phenylthiosuccinic acid 4-methyl/isopropyl ethers. Journal of mass spectrometry, 35(3), 350-356. [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

-

Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

-

Khan, K. M., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14679-14695. [Link]

-

ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

-

ResearchGate. (n.d.). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. ResearchGate. [Link]

-

Assaf, J. (2019). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Refubium - Freie Universität Berlin. [Link]

-

The Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Aromatic Compounds. YouTube. [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. [Link]

-

SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

Sources

- 1. 5-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde | 343604-31-9 [sigmaaldrich.com]

- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. jchps.com [jchps.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. emerypharma.com [emerypharma.com]

- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mass Spectrometry of 5-(4-(trifluoromethyl)phenyl)thiophene-2-carbaldehyde

This guide provides a comprehensive analysis of the mass spectrometric behavior of 5-(4-(trifluoromethyl)phenyl)thiophene-2-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. Geared towards researchers, scientists, and drug development professionals, this document elucidates the principles behind its mass spectral analysis, predicts its fragmentation patterns, and offers practical guidance for data acquisition and interpretation.

Introduction: The Significance of Mass Spectrometry for Novel Compounds

This compound is a heteroaromatic compound featuring a thiophene core, a trifluoromethylphenyl substituent, and a reactive carbaldehyde group. The structural elucidation and purity assessment of such novel molecules are paramount in research and development. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information from minute sample quantities. Understanding the mass spectrometric characteristics of this compound is crucial for its identification, characterization, and quality control in various applications.

This guide will explore the expected mass spectral data under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). While EI provides valuable fragmentation information for structural confirmation, the softer ESI technique is essential for determining the molecular weight of the intact molecule.

Foundational Principles of Ionization in Mass Spectrometry

The choice of ionization technique is critical in mass spectrometry as it dictates the type of information obtained. For a molecule like this compound, both "hard" and "soft" ionization methods offer complementary data.

-

Electron Ionization (EI): A classic and robust technique, EI bombards the analyte with high-energy electrons (typically 70 eV).[1][2][3] This high energy input leads to the formation of a radical cation (M+•) and induces extensive fragmentation.[2][3][4] The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.[2] However, for some molecules, the molecular ion peak may be weak or absent.[2][3]

-

Electrospray Ionization (ESI): A "soft" ionization technique, ESI is ideal for analyzing polar and thermally labile compounds.[3][5] It generates ions by creating a fine spray of charged droplets from a sample solution.[5] ESI typically produces protonated molecules ([M+H]+) or adducts with other cations (e.g., [M+Na]+), with minimal fragmentation.[5] This makes it highly effective for determining the molecular weight of the parent compound.

Predicted Mass Spectral Data and Fragmentation Analysis

The molecular formula of this compound is C12H7F3OS, with a monoisotopic mass of 272.0170 g/mol .

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is indispensable for the unambiguous identification of novel compounds.[6][7][8] By providing highly accurate mass measurements (typically with errors of less than 5 ppm), HRMS allows for the determination of the elemental composition of the molecular ion and its fragments.[8]

| Ion Species | Calculated Monoisotopic Mass (m/z) |

| [M]+• (Radical Cation) | 272.0170 |

| [M+H]+ (Protonated) | 273.0248 |

| [M+Na]+ (Sodiated) | 295.0067 |

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, this compound is expected to produce a prominent molecular ion peak at m/z 272. The subsequent fragmentation will likely proceed through several key pathways, driven by the relative stabilities of the resulting ions and neutral losses.

A primary fragmentation event is the loss of the formyl radical (•CHO) or a hydrogen radical (•H) from the aldehyde group, leading to characteristic ions. The stability of the aromatic system will influence the fragmentation patterns.

Predicted Fragmentation Scheme:

Sources

- 1. rroij.com [rroij.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]

- 6. Real-Time High-Resolution Tandem Mass Spectrometry Identifies Furan Derivatives in Exhaled Breath - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]

Methodological & Application

Introduction: The Strategic Union of Thiophene and Trifluoromethyl Moieties via Suzuki-Miyaura Coupling

An Application Guide to Suzuki-Miyaura Coupling Reactions Using 5-(4-(trifluoromethyl)phenyl)thiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and tolerance in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between organoboron compounds and organohalides has become indispensable in academic and industrial research, particularly in pharmaceutical development.[1]

This guide focuses on a specific, high-value application: the Suzuki-Miyaura coupling utilizing This compound . This substrate is of significant interest to medicinal chemists for several reasons:

-

The Thiophene Scaffold: Thiophene is a "privileged" heterocyclic structure in drug design, appearing in numerous FDA-approved drugs.[3] Its bioisosteric relationship with the benzene ring allows it to modulate pharmacokinetic and pharmacodynamic properties, often enhancing therapeutic efficacy.[4][5]

-

The Trifluoromethyl Group (-CF3): The incorporation of a trifluoromethyl group is a well-established strategy in drug development to improve metabolic stability, lipophilicity, and binding affinity.[6] The -CF3 group can enhance membrane permeability and protect against enzymatic degradation.[6]

-

The Aldehyde Handle: The carbaldehyde group on the thiophene ring serves as a versatile synthetic handle for further molecular elaboration, enabling the construction of complex drug candidates through subsequent reactions like reductive amination, Wittig reactions, or oxidations.

This document provides a detailed exploration of the mechanistic underpinnings, key experimental parameters, and a robust protocol for employing this substrate in Suzuki-Miyaura coupling reactions, empowering researchers to leverage its synthetic potential.

Reaction Overview & Mechanistic Insights

The Suzuki-Miyaura reaction facilitates the coupling of an organohalide (or triflate) with an organoboron species.[7] In the context of this guide, we will consider the coupling of a bromo-substituted this compound with a generic arylboronic acid.

General Reaction Scheme:

The reaction proceeds via a catalytic cycle involving a palladium complex.[8] Understanding this cycle is critical for rational optimization and troubleshooting. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]

The Catalytic Cycle Explained

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst. This species inserts into the carbon-halogen bond of the organohalide, oxidizing the palladium center from Pd(0) to a square planar Pd(II) complex.[9] This step is typically the rate-determining step of the entire cycle.[1][8]

-

Transmetalation: This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate).[10][11] This boronate then exchanges its organic group with the halide on the Pd(II) complex.

-

Reductive Elimination: The final step involves the two organic groups on the Pd(II) complex coupling together to form the new C-C bond. This process reduces the palladium back to its Pd(0) state, regenerating the active catalyst which can then re-enter the cycle.[8][9]

Key Components and Experimental Considerations

The success of a Suzuki coupling hinges on the careful selection of its five core components.

The Substrate: this compound

This molecule contains two key features that influence reactivity. The thiophene ring is an electron-rich heterocycle, which generally participates well in cross-coupling reactions.[12] The aldehyde and trifluoromethylphenyl groups are both electron-withdrawing, which can impact the electron density of the C-X bond targeted for oxidative addition.

| Property | Value |

| Molecular Formula | C₁₂H₇F₃OS |

| Molecular Weight | 256.25 g/mol |

| Appearance | Typically a solid |

| Key Feature | Versatile aldehyde for further derivatization |

Note: The starting material for the protocol below will be the bromo-analogue, 5-bromo-2-(4-(trifluoromethyl)phenyl)thiophene, which would first need to be formylated, or more commonly, one would start with a commercially available bromothiophene carbaldehyde and couple it with 4-(trifluoromethyl)phenylboronic acid. A general protocol for synthesizing arylthiophene-2-carbaldehydes has been reported.[13][14]

The Organoboron Reagent

Arylboronic acids are the most common coupling partners due to their commercial availability, stability, and low toxicity.[1] Boronate esters (e.g., pinacol esters) are also widely used and can offer advantages in terms of stability and reactivity in certain cases.

The Palladium Catalyst & Ligand

The choice of catalyst and ligand is paramount. While many Pd(II) salts like Pd(OAc)₂ or PdCl₂ are used as "pre-catalysts" that are reduced in situ to the active Pd(0) species, using a pre-formed Pd(0) source like Pd(PPh₃)₄ is common and reliable.[15][16]

-

Ligands: The ligands stabilize the palladium center and modulate its reactivity.

-

Triphenylphosphine (PPh₃): A standard, robust ligand suitable for many applications.

-

Bulky, Electron-Rich Phosphines: For less reactive organohalides (like aryl chlorides), more sophisticated ligands such as SPhos, XPhos, or RuPhos are often required to promote the challenging oxidative addition step.[17]

-

The Base

The base is not a mere spectator; it is essential for activating the boronic acid.[10] Without the base, the transmetalation step is often prohibitively slow.[11]

-

Common Choices:

-

Carbonates: K₂CO₃, Na₂CO₃, Cs₂CO₃

-

Phosphates: K₃PO₄

-

Hydroxides: NaOH, KOH

-

-

Strength & Solubility: The choice of base can influence reaction rate and side reactions. K₃PO₄ is a moderately strong base often used with sensitive substrates.[14][16] Cs₂CO₃ is a stronger base that can accelerate difficult couplings.

The Solvent

The solvent system must solubilize the reagents and facilitate the reaction.

-

Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are frequently used.[1][7]

-

Role of Water: Often, a small amount of water is added to the organic solvent (e.g., dioxane/water 4:1).[16] Water helps dissolve the inorganic base and can accelerate the transmetalation step.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-bromo-2-carbaldehyde-thiophene with 4-(trifluoromethyl)phenylboronic acid .

Materials & Reagents:

-

5-bromo-2-carbaldehyde-thiophene (1.0 eq)

-

4-(Trifluoromethyl)phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 3 mol%)

-

Potassium Phosphate (K₃PO₄), anhydrous (2.5 eq)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Reaction vessel (e.g., Schlenk flask)

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-carbaldehyde-thiophene (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq), K₃PO₄ (2.5 eq), and Pd(PPh₃)₄ (0.03 eq).

-

Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial as Pd(0) catalysts can be deactivated by oxygen.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water via syringe to achieve a desired ratio (e.g., 4:1 dioxane/water) and concentration (e.g., 0.1 M with respect to the limiting reagent).

-

Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting halide is consumed (typically 4-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

-

Characterization: Confirm the structure and purity of the final compound, this compound, using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | Inactive catalyst (oxidized). | Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere. |

| Insufficient base strength or solubility. | Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃). Ensure adequate water is present to dissolve the base. | |

| Homocoupling of Boronic Acid | Reaction conditions too harsh; presence of oxygen. | Lower the reaction temperature. Improve degassing procedures. |

| Protodeboronation (Loss of Boron Group) | Presence of protic sources; prolonged reaction time. | Use anhydrous solvents. Monitor the reaction closely and stop it once the starting material is consumed. |

| Dehalogenation of Starting Material | Reductive side reactions. | This can sometimes occur with very active catalyst systems. Consider a less active catalyst or ligand. |

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]10]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]8]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]9]

-

Ullah, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(11), 14061-14078.[13][14]

-

Raza, A., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PLoS One, 12(4), e0175541.[16]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]7]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.[18]

-

Mejía, E. B., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(3), 332.[6]

-

Littke, A. F., & Fu, G. C. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(17), 4020-4028.[17]

-

Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082.[12]

-

Sharma, R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1234.[19]

-

Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.[15]

-

Ullah, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. National Institutes of Health.[14]

-

ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Role of the Base in the Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 53(15), 3925-3929.[11]

-

Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature.[4]

-

Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.[3]

-

BenchChem. (2025). Discovery and history of thiophene compounds in medicinal chemistry.[5]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cognizancejournal.com [cognizancejournal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 16. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 19. mdpi.com [mdpi.com]

Application Notes and Protocols: Knoevenagel Condensation with 5-(4-(trifluoromethyl)phenyl)thiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to performing the Knoevenagel condensation using 5-(4-(trifluoromethyl)phenyl)thiophene-2-carbaldehyde as the aldehydic substrate. The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction essential for synthesizing α,β-unsaturated compounds, which are pivotal intermediates in medicinal chemistry and materials science.[1] The presence of the thiophene moiety, a recognized "privileged scaffold" in drug discovery, coupled with the electron-withdrawing trifluoromethyl group, makes the products of this reaction particularly interesting for pharmaceutical and agrochemical research.[2][3] These application notes offer a detailed protocol, mechanistic insights, and strategies for optimization, tailored for researchers aiming to synthesize novel molecular entities with potential biological activity.

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, ultimately yielding a conjugated enone.[4] This reaction is a modification of the aldol condensation and is typically catalyzed by a weak base, such as an amine.[5] Its significance lies in its ability to construct complex molecules with high efficiency and stereoselectivity, often leading to the thermodynamically more stable E-isomer.[4]

The substrate, this compound, is an ideal candidate for this reaction. The electron-rich thiophene ring and the potent electron-withdrawing trifluoromethylphenyl group influence the reactivity of the aldehyde, making it highly susceptible to nucleophilic attack.[2] The resulting products are of significant interest due to their potential applications as precursors to a wide array of biologically active molecules, including anticancer agents.[6]

Reaction Mechanism and Rationale

The Knoevenagel condensation proceeds through a well-established mechanism. The catalytic base, typically a primary or secondary amine like piperidine, first deprotonates the active methylene compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type addition product subsequently undergoes dehydration to yield the final α,β-unsaturated product.[7]

Materials and Methods

Reagents and Solvents

-

Aldehyde: this compound

-

Active Methylene Compounds: Malononitrile, Ethyl Cyanoacetate, Diethyl Malonate, Barbituric Acid[8]

-

Catalyst: Piperidine, Pyrrolidine, or 1,4-diazabicyclo[2.2.2]octane (DABCO)[9]

-

Solvent: Ethanol, Isopropanol, or Toluene

-

Reagents for Workup: Hydrochloric Acid (1 M), Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Solvents for Purification: Hexane, Ethyl Acetate

Equipment

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol outlines a standard procedure for the condensation of this compound with malononitrile, a highly reactive methylene compound.

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in ethanol.

-

Addition of Reagents: To this solution, add 1.1 equivalents of malononitrile and stir until complete dissolution.[2]

-

Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.[2]

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot indicates reaction progression. The reaction is generally complete within 1-3 hours.

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Protocol 2: Doebner Modification with Malonic Acid

The Doebner modification of the Knoevenagel condensation is particularly useful for synthesizing α,β-unsaturated carboxylic acids. This variation employs pyridine as both the catalyst and the solvent, and the reaction is often accompanied by decarboxylation.[4]

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.5 equivalents of malonic acid in pyridine.

-

Catalyst: A small amount of piperidine can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the evolution of carbon dioxide.

-

Workup: After the reaction is complete (typically 2-4 hours), cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from an appropriate solvent.

Data Presentation: Reactant Stoichiometry and Conditions

| Parameter | Protocol 1 (with Malononitrile) | Protocol 2 (Doebner Modification) |

| Aldehyde | 1.0 eq | 1.0 eq |

| Active Methylene | Malononitrile (1.1 eq) | Malonic Acid (1.5 eq) |

| Catalyst | Piperidine (0.1 eq) | Pyridine (solvent) / Piperidine (cat.) |

| Solvent | Ethanol | Pyridine |

| Temperature | Reflux | Reflux |

| Typical Reaction Time | 1-3 hours | 2-4 hours |

Optimization and Troubleshooting

-

Catalyst Choice: While piperidine is a common and effective catalyst, other bases such as pyrrolidine or DABCO can be explored for improved yields or reaction times.[4][9] For reactions sensitive to strong bases, milder catalysts like ammonium salts can be employed.[7]

-

Solvent Effects: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol can facilitate proton transfer steps, while aprotic solvents like toluene with a Dean-Stark trap can be used to drive the reaction forward by removing water.

-

Temperature Control: While many Knoevenagel condensations proceed efficiently at room temperature, heating is often necessary for less reactive substrates.[10] Microwave irradiation can also be a valuable tool for accelerating the reaction.[1]

-

Low Yields: If yields are low, consider increasing the amount of the active methylene compound or the catalyst. Ensuring the aldehyde is of high purity is also crucial, as impurities can lead to side reactions.

-

Side Reactions: The primary side reaction is the self-condensation of the aldehyde, which can be minimized by using a weak base.[4] Another potential issue is the Michael addition of a second molecule of the active methylene compound to the α,β-unsaturated product.[8]

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Piperidine and pyridine are toxic and flammable; handle with care.

-

Malononitrile is toxic and should be handled with caution.

-

Hydrochloric acid is corrosive.

Conclusion

The Knoevenagel condensation of this compound is a highly effective method for the synthesis of novel α,β-unsaturated compounds. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of a diverse library of molecules with potential applications in drug discovery and materials science. By understanding the reaction mechanism and key parameters for optimization, scientists can efficiently generate valuable new chemical entities.

References

-

Organic Chemistry Portal. Knoevenagel Condensation. [Link]

-

Wikipedia. Knoevenagel condensation. [Link]

-

Orient J Chem. The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]

-

ACS Omega. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]

-